ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate
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Overview
Description
Ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate is an organic compound that features a pyrrole ring attached to a phenoxy group, which is further linked to an ethyl acetate moiety
Mechanism of Action
Target of Action
The primary targets of ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate are enoyl ACP reductase and dihydrofolate reductase (DHFR) . These enzymes play crucial roles in bacterial metabolism, making them attractive targets for antibacterial and antitubercular agents .
Mode of Action
This compound interacts with its targets by binding to the active sites of enoyl ACP reductase and DHFR . This binding interaction inhibits the activity of these enzymes, disrupting their normal function .
Biochemical Pathways
The inhibition of enoyl ACP reductase and DHFR affects the fatty acid synthesis and folate metabolism pathways respectively . The disruption of these pathways hampers the growth and proliferation of bacteria, leading to their eventual death .
Pharmacokinetics
These properties impact the bioavailability of the compound, influencing its therapeutic effectiveness .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bacterial growth and proliferation . By inhibiting key enzymes in bacterial metabolism, the compound exerts its antibacterial and antitubercular properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate typically involves the reaction of 4-(1H-pyrrol-1-yl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Ethyl [4-(1H-pyrrol-1-yl)phenoxy]ethanol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
- 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid
- 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid
Uniqueness
Ethyl [4-(1H-pyrrol-1-yl)phenoxy]acetate is unique due to its combination of a pyrrole ring and a phenoxy group linked to an ethyl acetate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 2-(4-pyrrol-1-ylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-17-14(16)11-18-13-7-5-12(6-8-13)15-9-3-4-10-15/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINKONVSALGPSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)N2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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